Product packaging for 2,5-Dibromothiazolo[5,4-b]pyridine(Cat. No.:CAS No. 1440428-02-3)

2,5-Dibromothiazolo[5,4-b]pyridine

Cat. No.: B1433175
CAS No.: 1440428-02-3
M. Wt: 293.97 g/mol
InChI Key: RQNMVJKYAZGOPI-UHFFFAOYSA-N
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Description

2,5-Dibromothiazolo[5,4-b]pyridine (CAS 1440428-02-3) is a high-value brominated heterocyclic building block primarily used in pharmaceutical research and development. This compound features a thiazolo[5,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of two bromine atoms at the 2 and 5 positions makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of structure-activity relationships . Researchers utilize this compound in the design and synthesis of novel targeted therapies. Its key application is serving as a precursor for potent and selective kinase inhibitors, including EGFR-TK inhibitors for non-small cell lung cancer and PI3K inhibitors for oncology research . The molecular formula is C 6 H 2 Br 2 N 2 S, and it has a molecular weight of 293.97 g/mol . For product stability, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2N2S B1433175 2,5-Dibromothiazolo[5,4-b]pyridine CAS No. 1440428-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNMVJKYAZGOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297169
Record name 2,5-Dibromothiazolo[5,4-b]pyridine
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Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440428-02-3
Record name 2,5-Dibromothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440428-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromothiazolo[5,4-b]pyridine
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Synthetic Methodologies for 2,5 Dibromothiazolo 5,4 B Pyridine and Its Precursors

Strategies for the Construction of the Thiazolo[5,4-b]pyridine (B1319707) Ring System

The assembly of the fused thiazolo[5,4-b]pyridine ring system is a key undertaking that can be approached through various synthetic routes, primarily involving the cyclization of appropriately substituted pyridine (B92270) precursors or the annulation of a pyridine ring onto a pre-existing thiazole (B1198619) moiety.

Cyclization Reactions for Scaffold Assembly

A prevalent strategy for constructing the thiazolo[5,4-b]pyridine skeleton involves the intramolecular cyclization of functionalized pyridine derivatives. One effective method starts with 2,4-dichloro-3-nitropyridine. google.com This commercially available starting material undergoes selective substitution and subsequent cyclization to form the desired heterocyclic core. google.com The process typically involves the reduction of a nitro group to an amine, which then participates in the formation of the thiazole ring. google.com

Another versatile approach begins with 3-amino-5-bromo-2-chloropyridine. nih.gov This precursor can be converted into an aminothiazole through a reaction with potassium thiocyanate (B1210189). nih.gov This is then followed by further transformations to build the complete thiazolo[5,4-b]pyridine structure. nih.gov The Thorpe-Ziegler type cyclization of solid-supported cyanocarbonimidodithioate with α-halo ketones has also been reported as a method to afford a thiazole resin, which can then be converted to a thiazolopyridine resin.

Furthermore, the annulation of a pyridine ring onto a thiazole derivative represents an alternative pathway. This can be achieved through reactions such as the Friedländer annulation, where a substituted 2-aminothiazole (B372263) reacts with a 1,3-dicarbonyl compound or its equivalent.

Precursors and Intermediate Synthesis for Halogenation

The synthesis of precursors suitable for subsequent halogenation is a critical step in obtaining 2,5-dibromothiazolo[5,4-b]pyridine. The choice of precursor often dictates the strategy for the final bromination steps.

A common and economically viable precursor is 2,4-dichloro-3-nitropyridine . google.com A multi-step synthesis starting from this compound can lead to a 7-substituted-thiazolo[5,4-b]pyridin-2-amine intermediate. google.com This intermediate is then primed for bromination. google.com

Another key precursor is 3-amino-5-bromo-2-chloropyridine . nih.gov Reaction of this compound with potassium thiocyanate yields 5-bromo-2-chlorothiazolo[5,4-b]pyridin-2-amine, which already contains one of the desired bromine atoms. nih.gov This intermediate can then undergo further functionalization and a second bromination step.

The following table summarizes key precursors and their resulting intermediates for the synthesis of the thiazolo[5,4-b]pyridine scaffold.

Starting PrecursorKey IntermediateReference
2,4-dichloro-3-nitropyridine7-morpholinothiazolo[5,4-b]pyridin-2-amine google.com
3-amino-5-bromo-2-chloropyridine5-bromo-2-chlorothiazolo[5,4-b]pyridin-2-amine nih.gov

Regioselective Bromination Approaches for this compound

Achieving the desired 2,5-dibromo substitution pattern on the thiazolo[5,4-b]pyridine ring requires careful control of the bromination reaction. The electron-deficient nature of the pyridine ring and the electronic effects of the fused thiazole ring influence the regioselectivity of the substitution.

Direct Electrophilic Aromatic Substitution Pathways and Mechanisms

Direct electrophilic aromatic substitution (SEAr) is a fundamental method for introducing bromine atoms onto aromatic rings. In the case of the thiazolo[5,4-b]pyridine system, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the fused thiazole ring can influence the reactivity and regioselectivity.

The mechanism for the bromination of benzene (B151609) typically involves the generation of a highly electrophilic bromine species, often by the use of a Lewis acid catalyst like FeBr₃. youtube.com This electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. youtube.com For pyridine, electrophilic substitution is more challenging and typically occurs at the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. youtube.com

In the thiazolo[5,4-b]pyridine system, the situation is more complex. The thiazole ring is generally more electron-rich than the pyridine ring and can be more susceptible to electrophilic attack. The C2 position of the thiazole ring is a common site for electrophilic substitution. The C5 position on the pyridine ring is also a potential site for bromination, influenced by the directing effects of the fused thiazole ring and the pyridine nitrogen. It is plausible that the bromination at the C2 position occurs first, and the presence of this first bromine atom can then influence the position of the second bromination. Theoretical studies on the related thiazolo[5,4-d]thiazole (B1587360) system have shown that the introduction of one halogen atom can slightly enhance the reactivity towards a second halogenation.

Copper Bromide Mediated Bromination Techniques

Copper(II) bromide (CuBr₂) has been effectively used as a brominating agent for thiazolo[5,4-b]pyridine derivatives. google.com This method offers a convenient way to introduce a bromine atom onto the heterocyclic scaffold. For instance, a 7-morpholinothiazolo[5,4-b]pyridin-2-amine intermediate can be treated with CuBr₂ and a nitrite (B80452) source, such as tert-butyl nitrite, in a suitable solvent like acetonitrile (B52724) at room temperature to yield the corresponding 2-bromo derivative. google.com This reaction proceeds via a Sandmeyer-type mechanism, where the amino group is converted into a diazonium salt, which is then displaced by a bromide from the copper salt.

A patent for the synthesis of 2,5-dibromopyridine (B19318) describes a process where 2-amino-5-bromopyridine (B118841) is treated with a sodium nitrite solution in the presence of a catalytic amount of cuprous bromide in a hydrogen bromide solution to yield 2,5-dibromopyridine. google.com This highlights the utility of copper bromide in the synthesis of brominated pyridines.

Influence of Catalysts and Reaction Conditions on Bromination Selectivity

The regioselectivity of the bromination of the thiazolo[5,4-b]pyridine ring is highly dependent on the choice of catalyst and the reaction conditions. The use of different brominating agents and catalysts can direct the substitution to specific positions on the ring.

For electrophilic aromatic substitution, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the bromine molecule and generate a more potent electrophile. youtube.com The choice of solvent can also play a role, with non-polar solvents often being preferred.

In the context of the thiazolo[5,4-b]pyridine system, the reaction conditions need to be carefully optimized to achieve the desired 2,5-dibromo substitution. The temperature, reaction time, and stoichiometry of the reagents can all influence the outcome of the reaction, including the yield and the formation of mono- versus di-brominated products. For instance, in the bromination of the related thiazolo[5,4-d]thiazole, extended reaction times or a larger excess of the brominating agent were found to favor di-bromination.

The following table provides a summary of different bromination methods and their key features.

Bromination MethodReagentsKey FeaturesReference
Electrophilic Aromatic SubstitutionBr₂, Lewis Acid (e.g., FeBr₃)Direct bromination of the aromatic core. youtube.com
Copper Bromide Mediated BrominationCuBr₂, tert-butyl nitriteEffective for brominating amino-substituted precursors. google.com
Sandmeyer-type ReactionNaNO₂, CuBr, HBrConversion of an amino group to a bromine atom. google.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The drive for more effective and economical production of this compound has led to significant research into the optimization of its synthetic routes. These efforts are primarily focused on improving reaction yields, increasing the purity of the final product, and developing scalable procedures suitable for larger-scale manufacturing.

The synthesis of this compound has been the subject of optimization to improve its efficiency and scalability. A notable multi-step synthesis was developed for novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which were prepared in seven steps from commercially available starting materials with moderate to good yields. nih.gov A key step in this pathway involved a copper bromide mediated bromination to produce a bromothiazolo[5,4-b]pyridine derivative at room temperature. nih.gov This intermediate subsequently underwent a Suzuki reaction with aryl borates at 100 °C to yield the final products in good yields. nih.gov

Table 1: Comparison of Synthetic Parameters for Pyridine Derivatives

Feature Thiazolo[5,4-b]pyridine Analogues 5,5'-dibromo-2,2'-bipyridine (S)-t-BuPyOx Ligand
Number of Steps Seven Not specified Three
Scalability Moderate to good yields Multigram scale Multi-gram scale
Key Reactions Copper mediated bromination, Suzuki coupling Not specified Amidation, Cyclization
Starting Materials Commercially available substances Inexpensive starting materials Picolinic acid
Overall Yield Moderate to good Not specified 64%

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine-containing compounds to reduce their environmental impact. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of catalytic systems.

For instance, a green and efficient one-pot, three-component reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives has been developed using water as a solvent at reflux. researchgate.net The use of microwave heating in this synthesis dramatically reduced reaction times from 12 hours to under a minute, often with improved yields. researchgate.net Another environmentally friendly method for the same class of compounds utilizes β-cyclodextrin as a supramolecular catalyst in an aqueous medium. researchgate.net

The development of efficient synthetic methods often aligns with green chemistry principles by improving atom economy and reducing waste. For example, the concise synthesis of the (S)-t-BuPyOx ligand, by starting from a comparably priced and common surrogate for a previously used starting material, demonstrates a move towards more sustainable practices. beilstein-journals.org Furthermore, research into the synthesis of pyrazolo[3,4-b]pyridines has focused on cascade reactions that proceed with high regional selectivity, minimizing the formation of unwanted byproducts. nih.gov

Table 2: Application of Green Chemistry Principles in the Synthesis of Pyridine Derivatives

Green Chemistry Principle Application in Pyridine Derivative Synthesis
Use of Greener Solvents Water used as a solvent for the synthesis of pyrimido[4,5-b]quinoline derivatives. researchgate.net
Energy Efficiency Microwave heating reduced reaction times from hours to minutes for pyrimido[4,5-b]quinoline synthesis. researchgate.net
Catalysis Use of β-cyclodextrin as a supramolecular catalyst in water. researchgate.net Development of cascade reactions with high selectivity. nih.gov
Atom Economy/Waste Reduction One-pot, three-component reactions for pyrimido[4,5-b]quinoline derivatives. researchgate.net

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine
5,5'-dibromo-2,2'-bipyridine
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Picolinic acid
Pyrimido[4,5-b]quinoline

Reactivity and Derivatization of 2,5 Dibromothiazolo 5,4 B Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2,5-Dibromothiazolo[5,4-b]pyridine, these reactions provide a versatile platform for introducing a wide array of substituents, enabling the fine-tuning of its electronic and steric properties.

The Suzuki-Miyaura cross-coupling reaction stands out as a widely employed and highly effective method for the arylation and heteroarylation of this compound. nih.govnih.gov This reaction typically involves the coupling of the dibromo substrate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The versatility of the Suzuki-Miyaura coupling is highlighted by its tolerance of a broad range of functional groups and its effectiveness in constructing biaryl and heteroaryl-aryl linkages, which are prevalent in many biologically active molecules and materials. nih.govorganic-chemistry.org

In the context of thiazolo[5,4-b]pyridine (B1319707) derivatives, the Suzuki-Miyaura reaction has been successfully utilized to introduce various aryl and heteroaryl moieties. For instance, a bromothiazolo[5,4-b]pyridine derivative was coupled with aryl borates at 100 °C to produce heterocycle-substituted analogues in good yields. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govnih.gov For example, Pd(PPh₃)₄ in combination with a base like potassium phosphate (B84403) and a solvent system of 1,4-dioxane (B91453) and water has proven effective for similar transformations. nih.gov The use of microwave irradiation can also accelerate the reaction and improve yields in some cases. mdpi.com

The reactivity of the two bromine atoms in this compound can differ, potentially allowing for regioselective functionalization. In related dibromoheterocycles, the Suzuki reaction has demonstrated higher yields compared to other coupling methods like the Stille reaction, and in some cases, regioselective arylation has been achieved. researchgate.net This differential reactivity can be exploited to synthesize mono- or di-substituted products by carefully controlling the stoichiometry of the reagents and the reaction conditions. The ability to introduce diverse aryl and heteroaryl groups through Suzuki-Miyaura coupling makes this compound a valuable building block for creating novel compounds with tailored properties for various applications, including medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiazolo[5,4-b]pyridine Derivatives

ElectrophileCoupling PartnerCatalyst/BaseProductYieldReference
Bromothiazolo[5,4-b]pyridine derivativeAryl boratesNot specifiedHeterocycle substituted thiazolo[5,4-b]pyridine analoguesGood nih.gov
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄/K₃PO₄2,5-biaryl-3-hexylthiophenesModerate to good nih.gov
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄/K₃PO₄5-aryl-2-methylpyridin-3-aminesModerate to good nih.govmdpi.com
2,4-DichloropyrimidinePhenylboronic acidNot specified4-Phenyl-2-chloropyrimidine81% mdpi.com

Note: This table includes examples with related structures to illustrate the general applicability of the Suzuki-Miyaura coupling.

While the Suzuki-Miyaura coupling is a dominant method, the Stille coupling reaction also presents a viable strategy for the derivatization of halogenated heterocycles, including those similar to this compound. The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent. This methodology is particularly valuable in the synthesis of conjugated polymers, where the formation of carbon-carbon bonds between aromatic units is essential for creating extended π-systems.

In a comparative study involving a related dibromoheterocycle, 4,7-dibromo nih.govnih.govchalcogenadiazolo[3,4-c]pyridine, the Suzuki reaction was found to give a considerably higher yield (72%) for monoarylation compared to the Stille reaction (27%). researchgate.net This suggests that for single-molecule derivatization, the Suzuki-Miyaura coupling might be more efficient. However, the Stille coupling remains a relevant technique, especially in the context of polymerization. The functionalization of fused 1,2,5-thia- and -selenadiazoles, which share structural similarities with the thiazolo[5,4-b]pyridine core, often involves co-polymerization reactions where Stille coupling can be effectively employed. researchgate.net

The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrate, the desired product, and the tolerance of functional groups. While the toxicity of organotin reagents used in Stille coupling is a concern, the reaction conditions can sometimes be milder and more tolerant of certain functionalities compared to the Suzuki-Miyaura coupling. For the synthesis of polymers incorporating the thiazolo[5,4-b]pyridine unit, the Stille coupling could be a valuable tool for creating materials with interesting electronic and optical properties.

Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound. These methodologies expand the toolbox for introducing diverse functional groups onto the thiazolopyridine scaffold.

One such method is the Heck reaction , which couples the organohalide with an alkene. This would allow for the introduction of vinyl or substituted vinyl groups at the 2- and/or 5-positions. Another important reaction is the Sonogashira coupling , which involves the coupling of a terminal alkyne with the organohalide, leading to the formation of alkynyl-substituted thiazolopyridines. These alkynyl derivatives can serve as versatile intermediates for further transformations.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction could be employed to introduce primary or secondary amines at the halogenated positions of this compound, providing access to a wide range of amino-functionalized derivatives. These amino-substituted compounds are of significant interest in medicinal chemistry. Research on related nitrogen-containing heterocycles has shown that highly active palladium catalysts can effectively couple aminoheteroaryl halides, even with highly basic aminopyridines and aminopyrimidines, without the need for protecting the amino group. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions of Halogenated Positions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying aromatic and heteroaromatic systems. nih.gov In the case of this compound, the bromine atoms at the 2- and 5-positions can be displaced by various nucleophiles. The pyridine (B92270) ring, being an electron-deficient system, generally facilitates nucleophilic attack, particularly at the ortho and para positions relative to the ring nitrogen. youtube.com

The reactivity of the two bromine atoms towards nucleophilic substitution is expected to differ due to their distinct electronic environments. The bromine at the 5-position is on the pyridine ring, while the bromine at the 2-position is on the thiazole (B1198619) ring. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. youtube.com Consequently, the bromine at position 5 might be more susceptible to substitution by nucleophiles compared to the bromine at position 2.

Common nucleophiles used in SNA reactions include amines, alkoxides, and thiolates. For instance, reactions with amines can introduce amino functionalities, which are important for biological activity. youtube.com The reaction mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer intermediate. nih.gov However, in some cases, a concerted mechanism (cSNA) may be operative. nih.gov

The reaction conditions for SNA on halogenated pyridines often involve heating the substrate with the nucleophile, sometimes in the presence of a base. youtube.com The choice of solvent can also influence the reaction outcome. For related halo-pyridines, reactions with nucleophiles like sodium methoxide (B1231860) have been shown to effectively displace the halide. youtube.com The ability to selectively substitute one bromine atom over the other would provide a powerful strategy for the stepwise functionalization of the this compound core.

Functional Group Interconversions on the Thiazolopyridine Core

Once functional groups have been introduced onto the thiazolo[5,4-b]pyridine scaffold, they can be further modified through various functional group interconversions. This allows for the synthesis of a wider array of derivatives with diverse properties.

For example, if a nitro group were introduced onto the pyridine ring, it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group could then be further derivatized, for instance, through acylation or diazotization followed by substitution.

If a cyano group were introduced via a cross-coupling reaction, it could be hydrolyzed under acidic or basic conditions to afford a carboxylic acid. This carboxylic acid could then be converted to an ester, an amide, or an acid chloride, opening up a plethora of further synthetic possibilities.

The thiazole ring itself can also participate in certain reactions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule. nih.gov These oxidized derivatives could exhibit different biological activities or serve as intermediates in further transformations. For instance, sulfones can act as leaving groups in nucleophilic substitution reactions. nih.gov

These functional group interconversions, in combination with the primary derivatization methods, provide a comprehensive synthetic toolbox for the elaboration of the this compound core into a vast library of compounds for various applications.

Strategies for Asymmetric Functionalization and Chiral Derivatives

The development of asymmetric syntheses to access chiral derivatives of this compound is an important area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial for biological activity.

One approach to introduce chirality is through the use of chiral catalysts in the cross-coupling reactions discussed earlier. Chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds, particularly if the coupling introduces a new stereocenter.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the thiazolo[5,4-b]pyridine core, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

Furthermore, if a functional group on the thiazolo[5,4-b]pyridine derivative allows for it, resolution of a racemic mixture can be achieved. This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the removal of the resolving agent.

While specific examples of asymmetric functionalization of this compound are not extensively reported in the provided search results, the principles of asymmetric synthesis are well-established and could be applied to this system. For instance, the synthesis of chiral thiazolo[4,5-b]pyridine (B1357651) derivatives has been described, indicating the feasibility of introducing chirality into this general class of compounds. nih.gov The development of efficient and stereoselective methods for the synthesis of chiral 2,5-disubstituted thiazolo[5,4-b]pyridine derivatives remains a valuable goal for future research.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular weight of 2,5-Dibromothiazolo[5,4-b]pyridine has been determined to be 293.97 g/mol . Mass spectrometry is a key technique for confirming this molecular weight and for studying the fragmentation patterns of the molecule, which can provide further structural information. High-resolution mass spectrometry (HRMS) has been successfully employed to confirm the elemental composition of various thiazolo[5,4-b]pyridine (B1319707) derivatives. nih.gov While a detailed fragmentation analysis for the title compound is not published, studies on related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, suggest that the initial fragmentation often involves the loss of substituents, followed by the cleavage of the less stable rings. The isotopic pattern resulting from the two bromine atoms would be a distinctive feature in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

Direct crystallographic data for this compound is not currently available. However, the crystal structures of related thiazolopyridine derivatives offer a model for its likely solid-state conformation and intermolecular interactions.

The fused thiazole (B1198619) and pyridine (B92270) rings in the thiazolo[5,4-b]pyridine scaffold create a largely planar bicyclic system. This planarity is a critical feature that influences the electronic properties and potential for intermolecular interactions. The degree of planarity can be slightly affected by the nature and position of substituents.

The planar nature of the thiazolo[5,4-b]pyridine core facilitates π-stacking interactions between adjacent molecules in the solid state. These interactions, along with other non-covalent forces such as halogen bonding (due to the bromine atoms), would play a significant role in the crystal packing of this compound. The specific arrangement of molecules in the crystal lattice would be determined by the interplay of these various intermolecular forces.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Properties

The photophysical properties of this compound have not been explicitly detailed in the available literature. However, the thiazolo[5,4-b]pyridine core, being a conjugated heterocyclic system, is expected to exhibit absorption in the ultraviolet-visible (UV-Vis) region. The wavelength of maximum absorption (λmax) and the molar absorptivity would be influenced by the bromine substituents. The potential for fluorescence is also present, although this can be affected by factors such as the presence of heavy atoms like bromine, which can promote intersystem crossing and reduce fluorescence quantum yield. The unique electronic properties of this compound suggest it could be a candidate for the development of novel materials with specific optical characteristics.

Thermal Analysis Techniques (TGA, DSC) for Material Stability

There is currently no published data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Such analyses would be essential to determine its thermal stability, melting point, and any phase transitions it might undergo upon heating. This information is critical for assessing its suitability for various applications, particularly in materials science. Commercial sources indicate that the compound is a yellow solid under standard conditions and recommend storage at 2-8°C to ensure stability.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules.

The electronic properties of thiazolopyridine derivatives are often analyzed using DFT calculations. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This charge transfer is fundamental to understanding the bioactivity and electronic behavior of the molecule. semanticscholar.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide further insight into the molecule's chemical behavior. semanticscholar.orgscirp.org

Table 1: Key Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A small gap suggests high reactivity.
Electronegativity (χ) -½ (EHOMO + ELUMO) Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) ½ (ELUMO - EHOMO) Measures resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates high polarizability and reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

DFT calculations on related heterocyclic systems, such as 3-(2-methylphenylaminothiazol-5-oyl) pyridine (B92270), have shown that a small HOMO-LUMO energy gap facilitates intramolecular charge transfer.

While specific DFT studies elucidating the halogenation pathways for 2,5-Dibromothiazolo[5,4-b]pyridine are not extensively detailed, theoretical investigations into the analogous compound, thiazolo[5,4-d]thiazole (B1587360), offer significant insights. udayton.edu The bromination of this related heterocyclic system was studied to understand how mono- and di-halogenated derivatives are formed. udayton.edu Theoretical analysis revealed that the introduction of one halogen atom slightly enhances the reactivity of the ring towards further halogenation. udayton.edu

Several potential mechanisms for pyridine-catalyzed halogenation have been investigated computationally. udayton.edu

Table 2: Investigated Halogenation Mechanisms

Mechanism Description
Direct C-halogenation The N-halopyridine acts as the electrophile, directly attacking a carbon atom on the thiazole (B1198619) ring. This pathway is suggested by theoretical studies to be the favored mechanism. udayton.edu
C-halogenation via N-halogenation Involves the initial halogenation at a nitrogen atom, followed by rearrangement to achieve C-halogenation.

| Addition-Elimination Pathway | Proceeds through the intermediate formation of a cyclic halonium ion before elimination to yield the final product. |

These computational models are critical for understanding the regioselectivity and reaction conditions required for synthesizing specific halogenated derivatives.

The feasibility of a chemical reaction can be assessed by calculating its Gibbs free energy profile. For the pyridine-catalyzed chlorination of the related compound thiazolo[5,4-d]thiazole, both DFT (at the B3LYP/6-31+G(d) level) and MP2 calculations showed that the reactions have considerable negative Gibbs free energy values. udayton.edu This indicates that the halogenation processes are thermodynamically favorable and spontaneous under the reaction conditions. The calculated profiles help to identify transition states and intermediates, providing a complete energetic map of the reaction pathway. udayton.edu

Ab Initio and Semi-Empirical Methods (e.g., MP2 calculations) for Molecular Properties

Alongside DFT, other computational methods are employed to study molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are used for high-accuracy calculations of molecular geometries and energies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A review of the scientific literature did not yield specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound.

However, MD simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. This method could be applied to this compound to understand its conformational flexibility and non-covalent intermolecular interactions. For instance, MD simulations have been used to analyze the binding mechanisms of other thiazole derivatives to biological targets like cyclin-dependent kinases. nih.gov Such simulations can also be used to model the adsorption of pyridine derivatives onto metal surfaces to investigate corrosion inhibition, showing how the molecules orient themselves in the presence of a solvent and other ions. mdpi.com A simulation would typically involve placing the molecule in a box with a solvent (like water) and observing its movements and interactions over time, providing insights into stable conformations and how it might interact with other molecules or surfaces. mdpi.comnih.gov

Quantum Chemical Calculations for Corrosion Inhibition Mechanisms

Quantum chemical calculations are a valuable tool for studying and predicting the efficiency of organic corrosion inhibitors. researchgate.net Although studies specifically investigating this compound as a corrosion inhibitor are not prominent, the general principles derived from studies on other nitrogen- and sulfur-containing heterocyclic compounds are applicable. researchgate.netchemrevlett.com

The effectiveness of an organic inhibitor is often related to its ability to adsorb onto a metal surface, forming a protective barrier. chemrevlett.com Quantum chemical parameters derived from DFT calculations, such as those listed in Table 1, are correlated with inhibition efficiency. scirp.org

EHOMO and ELUMO: A high EHOMO value indicates a higher tendency to donate electrons to the vacant d-orbitals of a metal, facilitating adsorption. A low ELUMO value suggests the molecule can accept electrons from the metal. researchgate.net

Energy Gap (ΔE): A low HOMO-LUMO energy gap implies higher reactivity and polarizability, which generally correlates with greater inhibition efficiency. researchgate.net

Electronegativity (χ) and Hardness (η): These parameters help describe the charge transfer process between the inhibitor and the metal surface. scirp.org

Molecular dynamics simulations can complement these quantum calculations by modeling the adsorption configuration of the inhibitor on the metal surface, revealing whether the molecule lies flat or stands upright, which affects the quality of the protective film. mdpi.com

In Silico Target Prediction and Molecular Docking for Biological Activity

Computational chemistry, particularly in silico target prediction and molecular docking, has been instrumental in elucidating the potential biological activities of the thiazolo[5,4-b]pyridine (B1319707) scaffold, from which this compound is derived. These studies help predict how derivatives of this core structure might interact with specific biological targets at a molecular level, guiding the development of new therapeutic agents. Research has primarily focused on the interaction of these compounds with protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.

Molecular docking simulations have been employed to investigate the binding modes of various thiazolo[5,4-b]pyridine derivatives with several kinases, including Phosphoinositide 3-Kinase (PI3K) and the receptor tyrosine kinase c-KIT. nih.govresearchgate.net These studies reveal that the thiazolo[5,4-b]pyridine core acts as a versatile scaffold that can be functionalized to target the ATP-binding site of different kinases. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the inhibitory activity of these compounds.

For instance, in studies involving PI3Kα, a key kinase in cell growth and proliferation pathways, docking analysis showed that a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivative fits effectively into the ATP binding pocket. nih.gov The heterocyclic core of the compound was found to be directly involved in binding to the kinase hinge region, a critical area for inhibitor interaction. nih.gov Similarly, derivatives designed to overcome drug resistance in gastrointestinal stromal tumors were docked with c-KIT, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential. nih.gov

Molecular Docking of Thiazolo[5,4-b]pyridine Derivatives with Protein Kinases

Detailed docking studies have provided insights into the specific amino acid residues that interact with thiazolo[5,4-b]pyridine derivatives within the active sites of their target proteins.

In the case of PI3Kα, a potent inhibitor from the thiazolo[5,4-b]pyridine class, compound 19a , was shown to form a crucial hydrogen bond with the backbone of Valine 851 (Val851) in the hinge region of the kinase. nih.gov The analysis also identified a water bridge interaction with Tyrosine 836 (Typ836) and Aspartic acid 810 (Asp810), and an additional hydrogen bond between the compound's sulfonamide group and Lysine 802 (Lys802), further stabilizing the complex. nih.gov

For c-KIT, derivatives 6r and 7c were observed to form a pair of hydrogen bonds with the backbone of Cysteine 673 (Cys673) in the hinge region. nih.gov Additional hydrogen bonds were noted with Glutamic acid 640 (Glu640), Aspartic acid 810 (Asp810), Isoleucine 789 (Ile789), and Histidine 790 (His790). nih.gov The thiazolo[5,4-b]pyridine moiety itself was involved in significant hydrophobic interactions with residues such as Leucine 799 (Leu799), Valine 603 (Val603), Alanine 621 (Ala621), and Valine 654 (Val654). nih.gov These interactions are fundamental to the compound's ability to inhibit the kinase. nih.gov

The table below summarizes the key molecular interactions for representative thiazolo[5,4-b]pyridine derivatives with their respective kinase targets as identified through molecular docking studies.

Target ProteinDerivative CompoundKey Interacting ResiduesType of Interaction
PI3Kα 19aVal851Hydrogen Bond (Hinge Region)
Lys802Hydrogen Bond
Typ836, Asp810Water Bridge
c-KIT 6r, 7cCys673Hydrogen Bond (Hinge Region)
Glu640, Asp810Hydrogen Bond
Ile789, His790Hydrogen Bond
Leu799, Val603, Ala621, Val654Hydrophobic Interaction

This table is generated based on data from molecular docking studies on derivatives of the thiazolo[5,4-b]pyridine scaffold. nih.govnih.gov

While these studies were not performed on this compound itself, the findings for its structural analogues strongly suggest that the thiazolo[5,4-b]pyridine core is a promising pharmacophore for designing targeted kinase inhibitors. The bromine atoms at the 2 and 5 positions could serve as points for further chemical modification or could influence the electronic properties and binding affinity of the molecule, a hypothesis that warrants further computational and experimental investigation.

Applications of 2,5 Dibromothiazolo 5,4 B Pyridine As a Versatile Building Block

Role in Organic Electronic Materials

The thiazolo[5,4-b]pyridine (B1319707) core, due to its fused aromatic structure, presents potential for applications in organic electronics. However, specific research detailing the direct use or synthesis of materials from 2,5-Dibromothiazolo[5,4-b]pyridine for these applications is not extensively documented in publicly available literature. The development of materials for organic electronics often involves related heterocyclic systems, but specific data for derivatives of this compound remains limited.

N-type Organic Semiconductors and Conductors

There is currently no specific information available from the provided search results regarding the synthesis or application of this compound in the development of N-type organic semiconductors and conductors.

Active Materials for Organic Light-Emitting Diodes (OLEDs)

While various pyridine (B92270) and thiazole-containing compounds are utilized as emitters in OLEDs, the direct application or synthesis of active OLED materials from this compound is not detailed in the available research.

Components in Organic Field-Effect Transistors (OFETs)

The use of this compound as a component in the synthesis of active materials for Organic Field-Effect Transistors (OFETs) is not specifically described in the provided search results. Research in this area often focuses on other related fused heterocyclic systems. nih.gov

Application in Organic Photovoltaics (OPVs) and Solar Cells

Specific studies detailing the application of this compound in the fabrication of organic photovoltaics or solar cells are not present in the available literature. The field of OPVs utilizes a wide range of donor-acceptor materials, including various heterocyclic scaffolds, but the role of this specific dibromo-compound is not established. nih.govresearchgate.net

Scaffold for Medicinal Chemistry and Drug Discovery

The thiazolo[5,4-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structure can mimic the adenine (B156593) ring of ATP, enabling derivatives to bind effectively to the hinge region of kinase enzymes. researchgate.net This has led to its exploration in the design of inhibitors for various kinases implicated in diseases like cancer. The bromine atoms on this compound provide convenient handles for synthetic modification, allowing for the introduction of diverse chemical groups to optimize potency and selectivity.

Design and Synthesis of Kinase Inhibitors (e.g., PI3K, c-KIT, GAK)

The thiazolo[5,4-b]pyridine framework has been successfully employed to generate potent inhibitors against several critical protein kinases, demonstrating its versatility and importance in drug discovery. nih.govmdpi.commdpi.com

Phosphoinositide 3-Kinase (PI3K) Inhibitors:

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized as highly potent PI3K inhibitors. mdpi.comresearchgate.net In this work, the thiazolo[5,4-b]pyridine core serves as the key structural template. mdpi.com The synthesis involves a multi-step process where substitutions are made on the core structure to interact with the ATP binding pocket of the PI3K enzyme. mdpi.comresearchgate.net

Docking studies revealed that the N-heterocyclic core of these compounds fits well within the kinase's ATP binding pocket, with the 2-pyridyl thiazolo[5,4-b]pyridine scaffold forming a crucial hydrogen bond with the Val851 residue in the hinge region. mdpi.com Structure-activity relationship (SAR) studies highlighted that a sulfonamide group and a pyridyl group attached to the thiazolo[5,4-b]pyridine core were key for high inhibitory potency. mdpi.comresearchgate.net Replacing the pyridyl group with a phenyl group, for instance, led to a significant drop in activity. mdpi.comresearchgate.net

One of the most potent compounds developed, compound 19a , demonstrated extremely strong inhibitory activity against PI3Kα with an IC₅₀ value of 3.6 nM. mdpi.comresearchgate.net It also showed nanomolar inhibition against PI3Kγ and PI3Kδ isoforms. mdpi.comresearchgate.net

Table 1: PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundStructurePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
19a2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine with a specific sulfonamide side chain3.634.51.82.5
19bDerivative with 2-chloro-4-fluorophenyl sulfonamide4.2---
19cDerivative with 5-chlorothiophene-2-sulfonamide8.5---

c-KIT Kinase Inhibitors:

The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov Researchers have designed and synthesized derivatives to overcome resistance to existing drugs like imatinib (B729). nih.govnih.gov A study involving 31 novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a particularly potent inhibitor. nih.gov

This compound was effective against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov The study represents the first instance of functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold to identify novel c-KIT inhibitors. nih.govmdpi.com The derivative 6r showed significantly higher enzymatic inhibitory activity against the resistant mutant compared to imatinib and displayed reasonable kinase selectivity. nih.gov

Table 2: c-KIT Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 6r

CompoundTargetIC₅₀ (µM)
Generated code

Cyclin G-associated Kinase (GAK) Inhibitors:

The development of GAK inhibitors has primarily focused on the related isomeric scaffold, isothiazolo[4,3-b]pyridine. nih.govrsc.org This scaffold has yielded potent GAK ligands. rsc.org In an effort to explore other chemotypes, the closely related isothiazolo[4,5-b]pyridine scaffold was also investigated. researchgate.netrsc.org However, after synthesizing a series of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines and further functionalizing them, researchers found that none of the new compounds were active as GAK inhibitors. researchgate.netrsc.org Molecular modeling was used to understand their inactivity. researchgate.netrsc.org There is no specific mention in the provided results of the thiazolo[5,4-b]pyridine scaffold itself being evaluated for GAK inhibition.

Development of Anti-proliferative Agents

The thiazolo[5,4-b]pyridine core is a key structural element in the design of novel anti-proliferative agents. Researchers have synthesized and evaluated a series of derivatives for their ability to inhibit the growth of cancer cells.

One notable study focused on the development of c-KIT inhibitors to overcome resistance to existing drugs like imatinib. nih.govnih.gov In this research, novel thiazolo[5,4-b]pyridine derivatives were designed and synthesized. nih.gov Through structure-activity relationship (SAR) studies, a derivative, designated as 6r, was identified as a potent c-KIT inhibitor. nih.gov This compound demonstrated strong inhibition of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov Furthermore, compound 6r significantly reduced the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.govnih.gov The study highlighted that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was a novel approach to identifying new c-KIT inhibitors. nih.gov

The anti-proliferative activity of these compounds was assessed through their ability to inhibit cancer cell growth, with GI₅₀ values indicating the concentration required for 50% growth inhibition.

CompoundTargetCell LineActivity (GI₅₀)Reference
Derivative 6rc-KIT (V560G/D816V mutant)HMC1.21.15 µM nih.gov
Imatinibc-KIT (V560G/D816V mutant)HMC1.227.1 µM nih.gov

Exploration in Anti-microbial and Anti-inflammatory Research

The versatile thiazolo[5,4-b]pyridine scaffold has also been investigated for its potential in developing new anti-microbial and anti-inflammatory drugs.

In the realm of anti-inflammatory research , studies have explored derivatives of the related thiazolo[4,5-b]pyridine (B1357651) system. biointerfaceresearch.com These investigations have shown that certain synthesized compounds exhibit considerable anti-inflammatory effects, with some even approaching or exceeding the activity of the well-known anti-inflammatory drug, Ibuprofen. biointerfaceresearch.com The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay. biointerfaceresearch.com

For anti-microbial applications , various pyridine-containing compounds have demonstrated significant activity against a range of microbial pathogens. nih.govresearchgate.net While direct studies on this compound for this purpose are less common, the broader class of thiazolopyridines has shown promise. researchgate.net For instance, certain thiazolo[4,5-b]pyridine derivatives have been screened for their antimicrobial and cytotoxic activities. researchgate.net These studies often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Overcoming Drug Resistance Mechanisms (e.g., Imatinib resistance)

A significant challenge in cancer therapy is the development of drug resistance. The thiazolo[5,4-b]pyridine framework has been instrumental in designing inhibitors that can overcome resistance to established drugs like imatinib. nih.govnih.gov Imatinib is a tyrosine kinase inhibitor used to treat various cancers, but its effectiveness can be limited by mutations in its target protein, such as c-KIT. nih.gov

Research has focused on synthesizing novel thiazolo[5,4-b]pyridine derivatives that can effectively inhibit these mutated kinases. nih.gov As mentioned previously, the derivative 6r was found to be a potent inhibitor of an imatinib-resistant c-KIT double mutant. nih.govnih.gov This compound exhibited significantly higher enzymatic inhibitory activity and anti-proliferative activity against cells harboring this mutation compared to imatinib. nih.gov Specifically, 6r had an 8.0-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) against the c-KIT V560G/D816V double mutant and a 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 μM) on HMC1.2 cells, which harbor both V560G and D816V c-KIT mutations, when compared to imatinib. nih.gov These findings underscore the potential of the thiazolo[5,4-b]pyridine scaffold in developing next-generation inhibitors to combat drug resistance. nih.gov

CompoundTargetIC₅₀ (Enzymatic)GI₅₀ (Cell-based)Fold Improvement over Imatinib (Enzymatic)Fold Improvement over Imatinib (Cell-based)Reference
6r c-KIT V560G/D816V4.77 µM1.15 µM8.023.6 nih.gov
Imatinib c-KIT V560G/D816V38.2 µM27.1 µM-- nih.gov

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The this compound core serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The bromine atoms at the 2 and 5 positions are reactive sites that can participate in various cross-coupling reactions, allowing for the construction of larger, polycyclic structures. nih.gov

For instance, the synthesis of novel thiazolo[5,4-b]pyridine derivatives often starts from a related bromo-substituted pyridine. nih.gov The synthetic route can involve steps such as aminothiazole formation, Suzuki cross-coupling reactions, and subsequent cyclizations to build the fused heterocyclic system. nih.gov This approach allows for the systematic modification of the core structure to explore structure-activity relationships. nih.gov The ability to create a library of diverse compounds from a single precursor is a testament to the versatility of this chemical scaffold in synthetic chemistry. dntb.gov.ua

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring and the sulfur and nitrogen atoms in the thiazole (B1198619) ring of the thiazolo[5,4-b]pyridine system make it an attractive ligand for coordination with metal ions. This property has been exploited in the field of coordination chemistry and in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net

MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. researchgate.net The specific geometry and functional groups of the organic linker dictate the structure and properties of the resulting MOF. Thiazolo[5,4-d]thiazole-based ligands, which share structural similarities with thiazolo[5,4-b]pyridine, have been used to create MOFs. researchgate.net For example, a two-dimensional coordination network was synthesized using a dipyridyl-functionalized thiazolo[5,4-d]thiazole (B1587360) linker and zinc ions. researchgate.net These materials can exhibit interesting properties, such as porosity and potential for gas adsorption. researchgate.net

While direct examples using this compound in MOF synthesis are not extensively documented, its potential as a multitopic linker is evident. The pyridine nitrogen can act as a coordination site, and the bromine atoms could be functionalized to introduce additional coordinating groups, leading to the formation of complex, multidimensional coordination polymers.

Development of Fluorescent Dye Sensors

The extended π-system and the presence of heteroatoms in the thiazolo[5,4-b]pyridine scaffold make it a promising candidate for the development of fluorescent dyes and sensors. Fluorescent sensors are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte.

Derivatives of related heterocyclic systems, such as pyrazolo[3,4-b]quinolines, have been investigated as fluorescent sensors for the detection of metal ions. nih.gov These sensors often operate via a photoinduced electron transfer (PET) mechanism, where the binding of a cation to a receptor part of the molecule modulates the fluorescence of a fluorophore. nih.gov Similarly, pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been developed as "turn-on" fluorescent sensors for mercury ions (Hg²⁺). researchgate.net

Although specific research on fluorescent sensors derived directly from this compound is emerging, the inherent photophysical properties of the core structure suggest its potential in this area. researchgate.net The ability to functionalize the scaffold at the bromine positions allows for the attachment of specific recognition units for various analytes, paving the way for the design of novel fluorescent sensors.

Future Research Directions and Translational Potential

Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 2,5-Dibromothiazolo[5,4-b]pyridine and its derivatives will likely pivot towards greener and more efficient methodologies. Current multi-step syntheses, while effective, often involve harsh reagents and generate significant waste. nih.govnih.gov Future research should focus on the development of one-pot multicomponent reactions, which can construct the core scaffold and install desired functionalities in a single, streamlined process. dmed.org.ua

Furthermore, the principles of green chemistry are expected to become central to the synthesis of these compounds. researchgate.net This includes the use of environmentally benign solvents, and the development of catalytic systems that minimize waste and energy consumption. Methodologies like C-H bond activation could offer a more direct and atom-economical way to functionalize the pyridine (B92270) and thiazole (B1198619) rings, bypassing the need for pre-functionalized starting materials. The adoption of flow chemistry presents another exciting avenue, offering enhanced control over reaction parameters, improved safety, and scalability for the production of these valuable compounds.

Advanced Functionalization for Tailored Material Properties

The true potential of this compound lies in the strategic functionalization of its dibrominated core. The bromine atoms are ideal leaving groups for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of a vast array of aryl, heteroaryl, and amino substituents. nih.govnih.gov

Future research will focus on leveraging these reactions to create materials with highly tailored properties. For applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), precise control over the electronic properties is paramount. By selectively substituting at the 2- and 5-positions, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the charge injection, transport, and emission characteristics of the resulting materials. researchgate.net The development of novel catalysts and reaction conditions that allow for regioselective functionalization will be crucial for creating complex, multi-functional molecules with unprecedented performance. rsc.org

Deepening Structure-Activity/Property Relationships through Integrated Approaches

A critical area of future research is the establishment of comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR). For therapeutic applications, understanding how specific structural modifications influence a compound's interaction with a biological target is key to designing more potent and selective drugs. nih.govnih.gov For example, studies on thiazolo[5,4-b]pyridine (B1319707) derivatives as kinase inhibitors have shown that substitutions at different positions on the scaffold can dramatically alter their inhibitory activity and selectivity. nih.govnih.gov

To deepen these relationships, an integrated approach combining high-throughput synthesis, biological screening, and computational modeling is necessary. nih.govactascientific.com By systematically preparing libraries of 2,5-disubstituted thiazolo[5,4-b]pyridine analogs and evaluating their biological activity or material properties, researchers can generate large datasets. These datasets can then be used to develop predictive quantitative structure-activity relationship (QSAR) models. Such models will not only rationalize the observed trends but also guide the design of new compounds with improved characteristics, accelerating the discovery and development process.

Exploration of New Therapeutic Targets and Device Architectures

While thiazolo[5,4-b]pyridine derivatives have shown promise as inhibitors of kinases like c-KIT, PI3K, and EGFR-TK in the context of cancer, the therapeutic potential of this scaffold is far from exhausted. nih.govnih.govnih.gov Future research should explore new therapeutic targets for these compounds. Given their structural similarity to purines, they may be effective modulators of other enzyme families, such as phosphodiesterases, or may interact with DNA. actascientific.comresearchgate.net Screening of 2,5-disubstituted thiazolo[5,4-b]pyridine libraries against a broad panel of biological targets could uncover novel therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

In the realm of materials science, the unique electronic and photophysical properties of functionalized thiazolo[5,4-b]pyridines make them attractive candidates for next-generation electronic devices. researchgate.net Beyond OLEDs and OFETs, these materials could find applications in organic photovoltaics (OPVs), sensors, and memory devices. The design of novel device architectures that can fully exploit the properties of these materials will be a key area of research. This includes the development of multi-layer device structures and the integration of these materials with other organic and inorganic components to create hybrid devices with enhanced performance.

Multiscale Modeling and Big Data Integration in Compound Design

The complexity of designing novel molecules with specific functions necessitates the use of advanced computational tools. Multiscale modeling, which combines different levels of theory to simulate systems at various length and time scales, will play a crucial role in the future design of this compound derivatives. For example, quantum mechanical calculations can be used to predict the electronic properties of individual molecules, while molecular dynamics simulations can provide insights into their behavior in solution or in a solid-state device. researchgate.netrsc.org

Furthermore, the integration of big data and machine learning will revolutionize the compound design process. By analyzing vast datasets of chemical structures and their associated properties, machine learning algorithms can identify complex patterns and correlations that may not be apparent to human researchers. These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of massive chemical libraries to identify the most promising candidates for synthesis and experimental testing. This data-driven approach will significantly accelerate the discovery of new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,5-Dibromothiazolo[5,4-b]pyridine in laboratory settings?

  • Methodological Guidance :

  • Glove Selection : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .
  • Respiratory Protection : Employ fume hoods or respirators with organic vapor cartridges when handling powdered forms to avoid inhalation risks.
  • Decontamination : Wash hands thoroughly with soap and water after handling. Clean work surfaces with ethanol or isopropanol to remove residues.
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

  • Methodological Guidance :

  • Bromination Strategies : Direct bromination of thiazolo[5,4-b]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours yields 2,5-dibromo derivatives. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Catalytic Systems : Palladium(II) acetate (0.1 equiv) with dppp ligands enhances coupling reactions for functionalized derivatives. Optimize solvent choice (e.g., toluene for Suzuki-Miyaura reactions) and reaction time (3–5 hours) to minimize by-products .
  • Yield Improvement : Pre-purify starting materials and employ inert atmospheres (argon/nitrogen) to suppress oxidation. Post-reaction, use column chromatography (silica gel, gradient elution) for isolation (typical yields: 60–80%) .

Advanced Research Questions

Q. How can this compound derivatives be engineered to enhance charge transport in organic semiconductors?

  • Methodological Guidance :

  • Polymer Design : Incorporate the compound into regioregular copolymers (e.g., alternating with cyclopentadithiophene) to promote π-π stacking. Anneal thin films at 150°C for 10 minutes to induce polymer backbone alignment, improving hole mobility (e.g., up to 6.7 cm²/V·s in FETs) .
  • Doping Strategies : Use Lewis acids (e.g., FeCl₃) to p-dope the polymer, enhancing conductivity. Characterize via UV-vis-NIR spectroscopy to monitor polaron formation .
  • Anisotropy Analysis : Measure mobility parallel vs. perpendicular to the polymer backbone using oriented thin-film transistors. A 6:1 anisotropy ratio indicates preferential charge transport along the backbone .

Q. What strategies resolve contradictory spectroscopic data in characterizing substituted thiazolo[5,4-b]pyridine derivatives?

  • Methodological Guidance :

  • NMR Analysis : For ambiguous ¹H NMR signals (e.g., overlapping aromatic protons), employ 2D techniques (COSY, HSQC) to assign coupling patterns. Compare with methyl-substituted analogs (e.g., 1-methyl derivatives) to confirm substitution sites .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., ribosylation sites in nucleosides) by determining crystal structures. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
  • UV Spectral Validation : Compare λmax values with empirical models (e.g., Woodward-Fieser rules) to validate electronic transitions in substituted derivatives .

Q. How do solvent polarity and substituents influence the fluorescence properties of thiazolo[5,4-b]pyridine derivatives?

  • Methodological Guidance :

  • Solvent Screening : Test fluorescence quantum yields (ΦF) in solvents of varying polarity (e.g., hexane, DMSO). Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit solvatochromic shifts (>50 nm) in polar solvents .
  • Substituent Effects : Introduce ester moieties (e.g., ethyl butanoate) at the 3-position to enhance intramolecular charge transfer (ICT). Characterize via time-resolved fluorescence to measure excited-state lifetimes .
  • Applications : Optimize derivatives for organic light-emitting diodes (OLEDs) by balancing emission wavelength (450–550 nm) and stability under operational conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromothiazolo[5,4-b]pyridine
Reactant of Route 2
2,5-Dibromothiazolo[5,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.